N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4/c1-2-29(21-14-8-4-9-15-21)25-24-23(20-12-6-3-7-13-20)18-30(26(24)28-19-27-25)22-16-10-5-11-17-22/h3,5-7,10-13,16-19,21H,2,4,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXDZCEEZSTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method yields the desired pyrrolopyrimidine derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolopyrimidine core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several chemical reactions that yield derivatives with varying properties. The compound's structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The synthetic pathways often include modifications to enhance potency and selectivity against specific biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit key protein kinases involved in cancer cell proliferation and survival. For instance, compounds from this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, suggesting their utility in developing new antibiotics .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and lupus. By inhibiting specific inflammatory pathways, it may provide therapeutic benefits in managing autoimmune diseases .
Immunological Disorders
The inhibition of Janus Kinase 3 (JAK3) by pyrrolo[2,3-d]pyrimidine derivatives positions them as potential treatments for various immunological disorders including psoriasis and Type 1 diabetes . This mechanism highlights their role in modulating immune responses.
Neurological Applications
There is emerging evidence suggesting that these compounds could be beneficial in treating neurological disorders due to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with multiple molecular targets. It acts as a kinase inhibitor, binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2 . This binding inhibits the kinase activity, leading to the disruption of signaling pathways that regulate cell proliferation and survival. Additionally, the compound induces apoptosis by increasing the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Solubility : Polar substituents like methoxy (Compound 6) or hydroxy (F1386-0303) enhance aqueous solubility, whereas bulky aryl groups (e.g., naphthalene in 20o) may reduce it .
- Thermal Stability : Melting points for most analogs are unreported, but derivatives like 20o exhibit high thermal stability (278–281°C), correlating with rigid aromatic systems .
Biological Activity
N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, focusing on its cytotoxicity and possible therapeutic applications.
Synthesis
Synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives have been explored extensively. The compound can be synthesized through various multi-step reactions involving cyclization processes that yield high purity and yield rates. For example, the synthesis of related pyrrolopyrimidine derivatives has shown yields up to 96% under optimized conditions .
Anticancer Activity
A primary focus of research on this compound is its anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These results indicate that the compound has a potent inhibitory effect on tumor cell proliferation.
The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of specific kinases involved in cell cycle regulation. Studies suggest that it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Case Studies
Several case studies have reported on the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in preclinical settings:
- Case Study 1 : A study investigating the effects of this compound on MCF7 breast cancer cells showed that it induced apoptosis through the activation of caspase pathways.
- Case Study 2 : Research on NCI-H460 lung cancer cells indicated that treatment with this compound resulted in significant G1 phase arrest, suggesting a disruption in the cell cycle.
Q & A
Q. What synthetic methodologies are optimized for preparing substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, and how do reaction conditions influence yield?
Answer: A one-step synthesis using phosphorus pentoxide (P₂O₅), N,N-dimethylcyclohexylamine, and amine hydrochlorides at 200–220°C is widely employed. Key variables include:
- Amine type : Aromatic amines (e.g., aniline derivatives) react faster (1–4 hours) with higher yields than aliphatic amines (e.g., cyclohexylamine), which require longer reaction times and result in lower yields due to side reactions like dimerization .
- Temperature control : Excessively high temperatures (>220°C) may degrade sensitive substituents.
- Byproduct management : For aliphatic amines, dimeric byproducts (e.g., compound 5 in ) necessitate chromatographic purification.
Q. Example Reaction Conditions Table :
| Amine Hydrochloride | Reaction Time (h) | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Aromatic (e.g., PhNH₂·HCl) | 1–4 | 200–220 | 60–85 | Minimal |
| Aliphatic (e.g., Et₂NH·HCl) | 4–8 | 200–220 | 30–50 | Dimeric 5 |
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Answer:
Q. How can researchers resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Answer: Discrepancies often arise from:
- Solubility variations : Poor aqueous solubility (common in lipophilic derivatives) leads to inconsistent in vitro/in vivo results. Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
- Metabolic instability : Aliphatic amine substituents (e.g., cyclohexyl) may undergo CYP450-mediated oxidation. Validate stability via liver microsome assays .
- Off-target effects : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify unintended interactions, as seen in structurally related kinase inhibitors .
Q. What computational strategies are effective for predicting binding modes of this compound to kinase targets?
Answer:
- Molecular docking : Use crystal structures of JAK1 or CDK2 (PDB: 4EHZ, 1KE5) to model interactions. Key residues (e.g., hinge region Lys68 in JAK1) form hydrogen bonds with the pyrrolo-pyrimidine core .
- MD simulations : Run 100-ns trajectories to assess stability of the N-cyclohexyl-N-ethyl group in hydrophobic pockets .
- Free energy calculations (MM/PBSA) : Quantify binding affinity differences between enantiomers or substituent variants .
Q. How does substituent variation at the N-cyclohexyl-N-ethyl position impact structure-activity relationships (SAR)?
Answer:
- Steric effects : Bulky groups (e.g., naphthylmethyl) reduce potency due to steric clashes in the ATP-binding pocket. Optimize with smaller substituents (e.g., 4-methoxyphenyl) .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance kinase inhibition by polarizing the pyrimidine ring. Compare IC₅₀ values for derivatives with -OCH₃ vs. -NO₂ groups .
Q. Example SAR Table :
| Substituent (R) | Kinase Inhibition IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| 4-OCH₃Ph | 12 (JAK1) | 15 |
| 3,4-diClPh | 8 (JAK1) | 5 |
| Naphthylmethyl | 250 (JAK1) | 2 |
Q. What analytical methods are recommended for detecting dimeric or oligomeric byproducts during synthesis?
Answer:
Q. How can researchers validate target engagement in cellular models for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
